2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
Description
Properties
IUPAC Name |
2-chloro-7-methoxy-3-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-25-12-6-5-11-8-13(18(19)20-14(11)9-12)16-10-15(17-4-3-7-26-17)21-22(16)27(2,23)24/h3-9,16H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSSKWMFBOAZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=CS4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic compound characterized by a quinoline core, a methoxy group, and a pyrazole moiety attached to a thiophene ring. Its molecular formula is with a molecular weight of 421.91 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways, which may include reactions between various precursors under controlled conditions. For example, the reaction of thiophen-2-ylmethanamine with other reagents in an anhydrous environment has been documented .
Biological Activities
Research indicates that compounds with similar structural features often exhibit significant biological activities. Below are key biological activities associated with this compound:
Antimicrobial Activity
Compounds containing quinoline and pyrazole structures have shown promising antimicrobial properties. Studies have reported that derivatives exhibit activity against various bacterial strains and fungi . The presence of the thiophene ring may enhance the compound's efficacy through synergistic effects.
Anti-inflammatory Activity
The compound is suggested to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have demonstrated that related pyrazole derivatives possess anti-inflammatory properties by stabilizing human red blood cell membranes and inhibiting pro-inflammatory cytokines .
Anticancer Activity
The anticancer potential of this compound is notable. Pyrazole derivatives have been recognized for their ability to inhibit tumor growth in various cancer cell lines. For instance, some analogs have shown IC50 values comparable to established anticancer agents like erlotinib . The mechanism of action may involve apoptosis induction and cell cycle arrest.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Pyrazole Derivatives : A series of 5-aryl-pyrazole derivatives were synthesized and evaluated for their anticancer activity using MTT assays. One derivative showed an IC50 of 0.08 µM against MCF-7 breast cancer cells .
- Anti-inflammatory Evaluation : In vivo studies indicated that certain pyrazole derivatives significantly reduced edema in animal models, outperforming traditional anti-inflammatory drugs like celecoxib .
- Antimycobacterial Activity : Research has demonstrated that pyrazole derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Data Table
The following table summarizes the biological activities and corresponding IC50 values from various studies:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with quinoline and pyrazole structures often exhibit notable antimicrobial properties . For instance, derivatives containing the pyrazole nucleus have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In particular, the compound demonstrated effective inhibition against certain fungi at concentrations as low as 6.25 μg/ml .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications . Pyrazoles are recognized for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Studies have shown that similar compounds can reduce inflammation markers in vitro .
Anticancer Potential
The unique combination of quinoline and pyrazole moieties may enhance the compound's efficacy as an anticancer agent . Research has highlighted that these types of compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
Case Study 1: Antimicrobial Evaluation
A study conducted on various pyrazole derivatives demonstrated that modifications to the thiophene and quinoline rings significantly influenced antimicrobial activity. The tested compound showed superior inhibition against Penicillium expansum compared to standard antibiotics .
Case Study 2: Anti-inflammatory Screening
In vitro assays were performed to evaluate the anti-inflammatory effects of related compounds. Results indicated that modifications to the methylsulfonyl group enhanced COX inhibition, suggesting that similar modifications could improve the efficacy of 2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline against inflammatory diseases .
Preparation Methods
Preparation of 7-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbonitrile
The quinoline backbone is constructed via the Gould-Jacobs cyclization. A mixture of 3-fluoro-4-methoxyaniline (1.0 equiv) and ethyl (ethoxymethylene)cyanoacetate (1.1 equiv) in toluene is heated at 100–110°C for 4.5 hours, yielding 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (78% yield). The methoxy group at position 7 is introduced via nucleophilic aromatic substitution using sodium methoxide in DMF at 80°C.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 100–110°C |
| Time | 4.5 hours |
| Yield | 78% |
Chlorination at Position 2
Chlorination is achieved using phosphorus oxychloride (POCl₃). The quinoline intermediate (1.0 equiv) is refluxed in POCl₃ (5 vol) at 105°C for 45 minutes, yielding 2-chloro-7-methoxy-3-cyanoquinoline (85% yield). Excess POCl₃ acts as both solvent and reagent, with pyridine hydrochloride (0.2 equiv) enhancing reactivity.
Optimized Chlorination Parameters:
| Reagent | POCl₃ (5 vol) |
|---|---|
| Catalyst | Pyridine hydrochloride (0.2 equiv) |
| Temperature | 105°C |
| Time | 45 minutes |
| Yield | 85% |
Synthesis of the Pyrazole Moiety
Formation of 3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole
The pyrazole ring is constructed via cyclocondensation. Thiophene-2-carboxaldehyde (1.2 equiv) reacts with hydrazine hydrate (1.5 equiv) and ethyl acetoacetate (1.0 equiv) in ethanol under reflux (8 hours), yielding 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (72% yield). The reaction proceeds via enamine formation followed by intramolecular cyclization.
Cyclocondensation Conditions:
| Component | Quantity |
|---|---|
| Thiophene-2-carboxaldehyde | 1.2 equiv |
| Hydrazine hydrate | 1.5 equiv |
| Solvent | Ethanol |
| Temperature | Reflux |
| Time | 8 hours |
Sulfonylation of the Pyrazole
The pyrazole is sulfonylated using methylsulfonyl chloride (MsCl). A solution of 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (1.0 equiv) and MsCl (1.5 equiv) in DMF is stirred at 0°C for 1 hour, then warmed to room temperature (12 hours). The product, 1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole, is isolated via column chromatography (hexane/EtOAc, 3:1) in 68% yield.
Sulfonylation Parameters:
| Reagent | Methylsulfonyl chloride (1.5 equiv) |
|---|---|
| Base | Triethylamine (2.0 equiv) |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Yield | 68% |
Coupling of Quinoline and Pyrazole Moieties
Nucleophilic Aromatic Substitution
The quinoline and pyrazole subunits are coupled via SNAr. A mixture of 2-chloro-7-methoxy-3-cyanoquinoline (1.0 equiv) and 1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (1.2 equiv) in 2-ethoxyethanol is heated at 115°C for 3 hours under argon, yielding the target compound (63% yield). Pyridine hydrochloride (0.5 equiv) facilitates chloride displacement.
Coupling Reaction Profile:
| Condition | Detail |
|---|---|
| Solvent | 2-Ethoxyethanol |
| Temperature | 115°C |
| Time | 3 hours |
| Catalyst | Pyridine hydrochloride |
| Yield | 63% |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) confirms ≥98% purity. Retention time: 12.7 minutes.
Comparative Analysis of Synthetic Routes
| Step | Method A (POCl₃) | Method B (TCICA)a |
|---|---|---|
| Chlorination Yield | 85% | 77% |
| Reaction Time | 45 minutes | 18 hours |
| Solvent | Neat POCl₃ | Solvent-free |
| Cost | $12/g | $18/g |
a Trichloroisocyanuric acid (TCICA).
Q & A
Q. What are the optimal synthetic routes for this quinoline derivative, and how do reaction conditions influence yield?
Methodological Answer:
- Conventional synthesis : Start with a quinoline core (e.g., 2-chloro-7-methoxyquinoline) and perform nucleophilic substitution or cyclocondensation with sulfonated pyrazole intermediates. Use ethanol as a solvent under reflux (2–5 hours), monitoring progress via TLC .
- Microwave-assisted synthesis : Significantly reduces reaction time (10–15 minutes) and improves yields (15–20% higher than conventional methods). Optimize power settings (300–500 W) and solvent polarity (DMF/EtOH mixtures) to stabilize intermediates .
- Key characterization : Validate purity via elemental analysis (>98%) and confirm structure using / NMR, IR (C=O stretch at ~1650–1700 cm), and mass spectrometry (molecular ion peak alignment) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR : Identify aromatic protons (δ 6.5–8.5 ppm), dihydro-pyrazole CH (δ 3.0–4.5 ppm), and methoxy groups (δ ~3.8 ppm). Coupling patterns distinguish thiophene protons (multiplet at δ 7.0–7.5 ppm) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, centroid–centroid stacking distances of ~3.7 Å). Use low-temperature data collection (100 K) to minimize thermal motion artifacts .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peak) and fragmentation patterns to validate substituent connectivity .
Q. How to design initial biological activity screening for this compound?
Methodological Answer:
- Antimicrobial assays : Use agar diffusion or microbroth dilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Report MIC values (µg/mL) with positive controls (e.g., ciprofloxacin) .
- Dose-response curves : Test concentrations from 1–100 µM, using triplicate samples. Apply statistical analysis (e.g., ANOVA with Tukey’s post hoc test) to assess significance (p < 0.05) .
Advanced Research Questions
Q. How to analyze structure-activity relationships (SAR) for derivatives with modified substituents?
Methodological Answer:
- Substituent variation : Replace the methylsulfonyl group with acetyl or tosyl groups to study electron-withdrawing effects. Compare bioactivity data to assess potency changes .
- Thiophene vs. phenyl analogs : Synthesize analogs with phenyl instead of thiophen-2-yl groups. Use molecular docking (e.g., AutoDock Vina) to evaluate binding affinity differences to target enzymes (e.g., PfDHFR for antimalarial activity) .
- Data correlation : Plot logP vs. IC values to assess lipophilicity-activity relationships. High logP (>3) may reduce aqueous solubility but enhance membrane permeability .
Q. How to resolve contradictions between crystallographic data and computational modeling predictions?
Methodological Answer:
- Torsion angle analysis : Compare X-ray-derived dihedral angles (e.g., C16–N2–N3–C23 = −144.75°) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >5° suggest crystal packing forces influencing conformation .
- Hydrogen bond networks : Use Mercury software to visualize intermolecular interactions (e.g., C–H⋯S contacts). Adjust docking parameters to include solvent effects if crystallographic data shows hydrated forms .
Q. What strategies mitigate low solubility in biological assays without altering core structure?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to enhance bioavailability .
- Prodrug approach : Introduce hydrolyzable groups (e.g., ester linkages) at the methoxy or sulfonyl positions. Monitor stability via HPLC under physiological pH (7.4) .
Q. How to validate target engagement in complex biological systems?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Treat cells (e.g., HeLa) with the compound (10 µM), lyse, and heat (37–65°C). Quantify target protein stability via Western blot or MS-based proteomics .
- SPR/Biacore : Immobilize recombinant target proteins (e.g., kinases) and measure binding kinetics (K, k/k) at varying concentrations (nM–µM range) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
